

Application Notes and Protocols: LDN-209929 In Vitro Kinase Assay

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Compound of Interest

Compound Name: LDN-209929

Cat. No.: B15605695

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Introduction

LDN-209929 is a potent and selective inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a crucial role in regulating chromosome alignment and spindle function during mitosis.[1][2][3] Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for proper mitotic progression.[1][3][4] Inhibition of Haspin kinase activity is a promising therapeutic strategy for certain cancers. These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds such as **LDN-209929** against Haspin kinase.

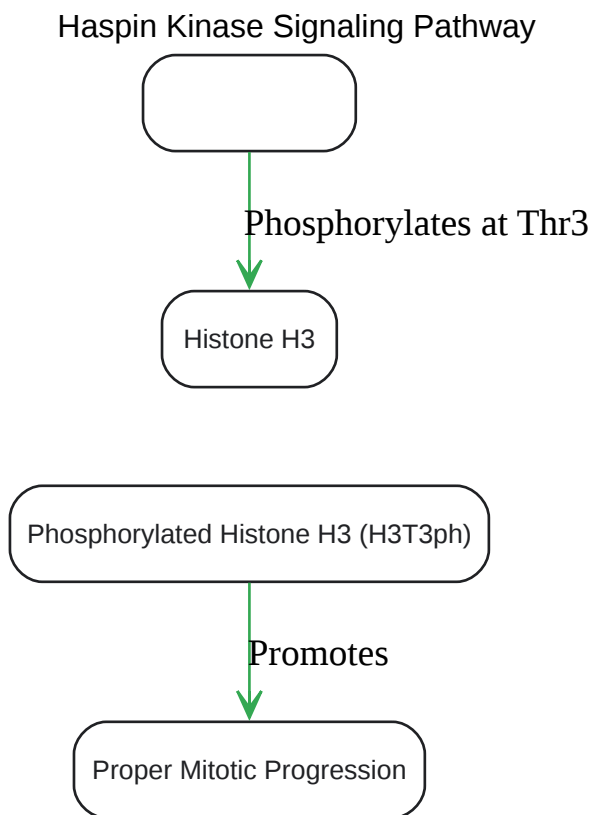
Quantitative Data Summary

The inhibitory potency of **LDN-209929** against Haspin kinase and its selectivity over the related kinase DYRK2 are summarized in the table below.

Compound	Target Kinase	IC50	Selectivity
LDN-209929	Haspin	55 nM[1][5][6][7][8]	180-fold vs DYRK2[1][6][7]
LDN-209929	DYRK2	9.9 µM[1][6][7]	

Signaling Pathway and Experimental Workflow

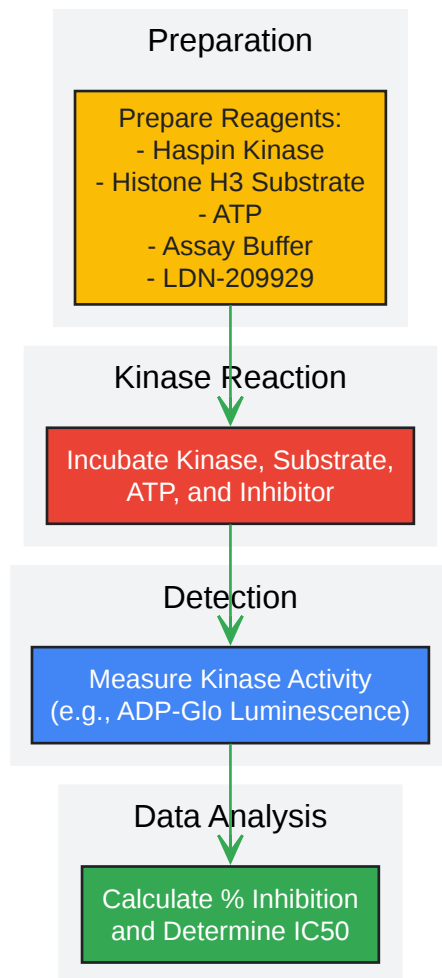
The following diagrams illustrate the signaling pathway of Haspin kinase and the general workflow of the in vitro kinase assay described in this document.



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Caption: Haspin Kinase Signaling Pathway

In Vitro Haspin Kinase Assay Workflow



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Caption: In Vitro Haspin Kinase Assay Workflow

Experimental Protocol: In Vitro Haspin Kinase Assay

This protocol is designed for determining the potency of inhibitors against human recombinant Haspin kinase using a luminescence-based ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents:

- Enzyme: Recombinant human Haspin kinase (e.g., Promega, SignalChem)[2]
- Substrate: Histone H3 peptide (ARTKQTARKS-TGGKAPRKQLAGGKKC) (e.g., Promega)[2]
- Inhibitor: **LDN-209929**
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
- Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)[2]
- Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
- Plate reader: Luminometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **LDN-209929** in 100% DMSO.
 - Prepare serial dilutions of **LDN-209929** in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Prepare the kinase reaction mixture by diluting recombinant Haspin kinase and Histone H3 substrate in the assay buffer to the desired concentrations. A typical final concentration for the substrate is 20 μM.[9]
 - Prepare the ATP solution in assay buffer. The final ATP concentration should be at or near the K_m for Haspin (e.g., 10 μM).[9]
- Kinase Reaction:
 - Add 5 μL of the serially diluted **LDN-209929** or vehicle control (assay buffer with DMSO) to the wells of the microplate.

- Add 10 μ L of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 10 μ L of the ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Following the kinase reaction, add 25 μ L of ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
 - Add 50 μ L of Kinase Detection Reagent to each well.
 - Incubate the plate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Controls:

- Positive Control (No Inhibition): Kinase, substrate, and ATP in the presence of the vehicle (DMSO) to represent 100% kinase activity.
- Negative Control (Background): Substrate and ATP without the kinase to determine the background signal.

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